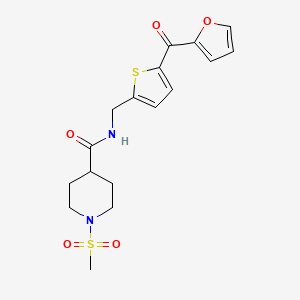

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a furan-2-carbonyl group at the 5-position. The thiophene ring is further linked via a methyl bridge to a piperidine-4-carboxamide scaffold, which includes a methylsulfonyl group at the 1-position of the piperidine ring.

Properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S2/c1-26(22,23)19-8-6-12(7-9-19)17(21)18-11-13-4-5-15(25-13)16(20)14-3-2-10-24-14/h2-5,10,12H,6-9,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXVMMTUBBRUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the furan-2-carbonyl intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.

Synthesis of the thiophene derivative: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Coupling with piperidine: The piperidine ring is introduced via a nucleophilic substitution reaction, where the thiophene intermediate reacts with a piperidine derivative.

Introduction of the sulfonyl group: The final step involves the sulfonylation of the piperidine ring using a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of furan and thiophene have been studied for their ability to inhibit cancer cell proliferation. In particular, compounds containing the thiophene moiety have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) . The structure-activity relationship (SAR) analyses suggest that modifications in the functional groups can enhance their cytotoxicity.

Targeting Kinases

The compound is also being investigated for its potential to inhibit specific kinases involved in cancer progression. Kinases such as PfGSK3 and PfPK6 are novel drug targets for antimalarial therapies, indicating that compounds like N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide may offer dual benefits in treating both cancer and malaria .

Materials Science

Organic Electronics

Due to its unique electronic properties derived from the furan and thiophene rings, this compound is a candidate for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is under exploration. The ability of the compound to form stable thin films makes it suitable for such applications .

Polymer Chemistry

The compound can serve as a building block for synthesizing more complex polymers. Its functional groups allow for various chemical modifications, enabling the development of novel materials with tailored properties for specific applications in coatings and adhesives .

Organic Synthesis

Building Block for Complex Molecules

this compound can be utilized as a versatile intermediate in organic synthesis. Its structure allows it to participate in various coupling reactions, leading to the formation of complex molecules that may have therapeutic or industrial applications .

Synthesis of Derivatives

The compound's ability to undergo further chemical transformations enables the synthesis of numerous derivatives with enhanced biological activities. For example, modifications at the piperidine or thiophene positions can lead to new compounds with improved efficacy against specific biological targets .

Case Study 1: Anticancer Efficacy

A study evaluated a series of thiophene-based compounds, including derivatives similar to this compound, against human cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity, highlighting the importance of structural optimization in drug design .

Case Study 2: Electronic Properties

In a separate investigation, researchers synthesized a polymer using this compound as a precursor. The resulting material exhibited enhanced charge transport properties suitable for use in OLEDs, demonstrating the compound's potential in materials science applications .

Mechanism of Action

The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can participate in π-π stacking interactions, while the sulfonyl group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a synthetic compound, has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a piperidine ring, a thiophene moiety, and a furan-2-carbonyl group. Its molecular formula is CHNOS. The presence of these functional groups contributes to its biological activity.

This compound exhibits its biological effects primarily through enzyme inhibition. Key mechanisms include:

- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on various enzymes such as urease and acetylcholinesterase (AChE). Inhibition of AChE is particularly relevant for neuroprotective applications, as it can enhance cholinergic transmission in neurodegenerative diseases like Alzheimer's.

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antibacterial properties against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that the compound significantly inhibited AChE activity in vitro, suggesting its potential use in treating Alzheimer's disease. The results indicated an IC50 value comparable to established AChE inhibitors .

- Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of common antibiotics used as controls .

- Anticancer Potential : Research involving xenograft models showed that treatment with this compound led to reduced tumor growth rates. Specifically, it demonstrated a significant decrease in tumor volume compared to untreated controls, indicating its potential as an anticancer agent .

Q & A

Q. Key Considerations :

- Optimize reaction temperatures (e.g., reflux for acid chloride formation) .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

Basic: Which spectroscopic and analytical techniques are critical for characterization?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity using ¹H/¹³C NMR to resolve peaks for the thiophene, furan, piperidine, and methylsulfonyl groups .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .

Data Interpretation Tip : Cross-reference spectral data with analogous compounds (e.g., thiophene-carboxamide derivatives) to resolve ambiguities .

Basic: How is the compound’s solubility and stability optimized for biological assays?

- Solubility : Test polar aprotic solvents (DMSO, DMF) or aqueous buffers with surfactants (e.g., Tween-80) .

- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4°C–40°C) .

Note : Pre-formulation studies using differential scanning calorimetry (DSC) can identify compatible excipients .

Advanced: How can computational methods predict biological targets or mechanisms?

- Molecular Docking : Use software (AutoDock, Schrödinger) to screen against targets like kinases or GPCRs, leveraging the compound’s thiophene-furan moiety for π-π interactions .

- QSAR Modeling : Correlate substituent effects (e.g., methylsulfonyl group) with activity trends from analogous piperidine carboxamides .

Validation : Cross-check computational predictions with in vitro binding assays (e.g., SPR or radioligand displacement) .

Advanced: What strategies resolve contradictions in reported biological activity data?

Standardize Assay Conditions : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds .

Orthogonal Assays : Confirm antiviral activity via plaque reduction and RT-PCR to rule off-target effects .

Meta-Analysis : Compare datasets from independent studies to identify confounding variables (e.g., solvent effects) .

Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences—normalize results to 1 mM ATP .

Advanced: How is the structure-activity relationship (SAR) studied for this compound?

Analog Synthesis : Modify substituents (e.g., replace methylsulfonyl with acetyl) and test activity .

Pharmacophore Mapping : Identify critical groups (e.g., furan carbonyl for hydrogen bonding) via 3D alignment with active analogs .

Metabolic Profiling : Assess stability of the thiophene moiety in liver microsomes to guide SAR .

Key Finding : The methylsulfonyl group enhances metabolic stability compared to unsubstituted piperidines .

Advanced: What experimental designs mitigate synthetic byproducts?

- Optimized Coupling Conditions : Use coupling agents (DCC, EDC·HCl) with HOBt to suppress racemization .

- Byproduct Monitoring : Employ LC-MS to detect and quantify intermediates (e.g., unreacted acid chloride) .

- Temperature Control : Maintain ≤0°C during acid chloride formation to minimize dimerization .

Advanced: How can researchers validate target engagement in cellular models?

Chemical Proteomics : Use affinity pulldown with a biotinylated probe to isolate target proteins .

Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of targets in lysates after compound treatment .

Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound efficacy assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.